![molecular formula C10H11N3O2 B2411489 Methyl 2-azido-3-phenylpropanoate CAS No. 103999-80-0](/img/structure/B2411489.png)
Methyl 2-azido-3-phenylpropanoate
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Overview
Description
“Methyl 2-azido-3-phenylpropanoate” is an organic compound that contains an azide functional group . It’s a versatile and valuable synthetic intermediate known for its wide variety of applications .
Synthesis Analysis
The synthesis of “Methyl 2-azido-3-phenylpropanoate” can be achieved through various methods. One approach involves the use of OYE, which catalyzes the chemo- and stereoselective hydrogenation of the C-C double bonds of α-alkyl aldehydes . Another method involves the use of azide ion in the synthesis of AZT (azidothymidine) through S N 2 reactions .Molecular Structure Analysis
The molecular structure of “Methyl 2-azido-3-phenylpropanoate” is characterized by the presence of an azide functional group. The azide ion is the conjugate base of hydrazoic acid, HN3 . The molecular formula is CHO with an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .Chemical Reactions Analysis
“Methyl 2-azido-3-phenylpropanoate” exhibits interesting reactivity. For instance, it can participate in the “click reaction” between an azide and an alkyne, resulting in 1,2,3-triazoles . It can also undergo a Curtius rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-azido-3-phenylpropanoate” are largely determined by its molecular structure. It has a molecular formula of CHO, an average mass of 178.228 Da, and a monoisotopic mass of 178.099380 Da .Scientific Research Applications
- Intermolecular and Intramolecular Reactions : Azides participate in the preparation of basic five-, six-, and organometallic heterocyclic systems. Researchers have explored their use in constructing fused analogs of heterocycles .
Biotransformation and Chemo-Selective Hydrogenation
Beyond synthesis, Methyl 2-azido-3-phenylpropanoate finds applications in biotransformation and chemo-selective hydrogenation:
- Biotransformation with Yeasts : Researchers have investigated the use of yeasts for the preparation of optically active compounds from Methyl 2-azido-3-phenylpropanoate. This approach involves chemo- and stereoselective hydrogenation of α-alkyl aldehydes, such as 2-methyl cinnamaldehyde .
Photocatalytic Oxidation
Photocatalysis offers exciting possibilities for organic synthesis. Consider the following application:
- Lactone Synthesis : In 2018, researchers demonstrated a method for synthesizing lactone compounds using photocatalytic oxidation. Ethers were oxidized to prepare lactone derivatives, with 1,4-hydroquinone as the photocatalyst and CuCl2·2H2O as a cooperative catalyst .
Mechanism of Action
Mode of Action
The azido group in Methyl 2-azido-3-phenylpropanoate can undergo a variety of reactions, including reduction, substitution, and cycloaddition . These reactions can lead to changes in the structure and function of the target molecules. For instance, α-azido ketones, a class of compounds similar to Methyl 2-azido-3-phenylpropanoate, have been employed for the synthesis of a number of biologically important heterocyclic compounds .
Biochemical Pathways
Azido sugars, which are structurally similar, have been used for metabolic labeling of glycans, enabling their visualization in cells and organisms . This suggests that azido compounds like Methyl 2-azido-3-phenylpropanoate could potentially be incorporated into biochemical pathways in a similar manner.
Result of Action
Azido compounds are known to be mutagenic and can damage dna, potentially increasing the risk of developing cancer .
Safety and Hazards
“Methyl 2-azido-3-phenylpropanoate” should be handled with care due to its potential hazards. It’s advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment . In case of contact with skin or eyes, it’s recommended to wash off immediately with soap and plenty of water .
properties
IUPAC Name |
methyl 2-azido-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQGNNRTRLTMRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azido-3-phenylpropanoate |
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